molecular formula C10H9BrN2 B12594342 6-Bromo-4-ethylquinazoline CAS No. 602330-33-6

6-Bromo-4-ethylquinazoline

Cat. No.: B12594342
CAS No.: 602330-33-6
M. Wt: 237.10 g/mol
InChI Key: AIMIGFJHYPDTEN-UHFFFAOYSA-N
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Description

6-Bromo-4-ethylquinazoline: is a chemical compound belonging to the quinazoline family, characterized by a bromine atom at the 6th position and an ethyl group at the 4th position on the quinazoline ring. Quinazolines are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-ethylquinazoline typically involves the bromination of 4-ethylquinazoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinazoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-ethylquinazoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry: 6-Bromo-4-ethylquinazoline is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as anticancer agents, particularly in targeting specific enzymes and receptors involved in cancer cell proliferation. The compound’s ability to inhibit enzymes like cyclooxygenase-2 (COX-2) has been explored for anti-inflammatory applications .

Industry: The compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives are investigated for their potential use as pesticides and therapeutic agents .

Mechanism of Action

The mechanism of action of 6-Bromo-4-ethylquinazoline and its derivatives often involves the inhibition of specific enzymes or receptors. For example, its anticancer activity may be attributed to the inhibition of tyrosine kinases, which play a crucial role in cell signaling and growth. The compound can bind to the active site of the enzyme, preventing substrate interaction and subsequent signal transduction .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-4-ethylquinazoline is unique due to the combined presence of the bromine atom and the ethyl group, which can influence its reactivity and biological activity. This combination allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

602330-33-6

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

6-bromo-4-ethylquinazoline

InChI

InChI=1S/C10H9BrN2/c1-2-9-8-5-7(11)3-4-10(8)13-6-12-9/h3-6H,2H2,1H3

InChI Key

AIMIGFJHYPDTEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=NC2=C1C=C(C=C2)Br

Origin of Product

United States

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